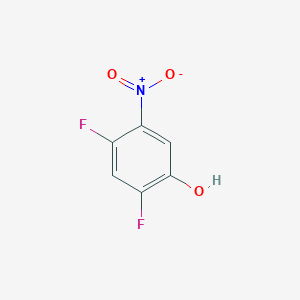

2,4-Difluoro-5-nitrophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-difluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRYCTJAGPDVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448349 | |

| Record name | 2,4-Difluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113512-57-5 | |

| Record name | 2,4-Difluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluoro-5-nitrophenol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-5-nitrophenol, a key intermediate in various chemical syntheses. The document details its chemical and physical properties, a validated synthesis protocol, and essential safety and handling information.

Core Properties and Identification

This compound is a fluorinated and nitrated phenolic compound.[1] Its unique substitution pattern makes it a valuable building block in the development of novel molecules in the pharmaceutical and material science sectors.

| Identifier | Value | Source |

| CAS Number | 113512-57-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₃F₂NO₃ | [2][3] |

| Molecular Weight | 175.09 g/mol | [2][7] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 2,4-Difluoro-5-nitrobenzenol, 2,4-Difluoro-5-hydroxynitrobenzene | [2][3] |

| InChI Key | SMRYCTJAGPDVEH-UHFFFAOYSA-N | [5] |

| SMILES | OC1=CC(--INVALID-LINK--=O)=C(F)C=C1F | [2] |

Physicochemical and Spectroscopic Data

The compound typically presents as a crystalline powder with limited solubility in water but good solubility in organic solvents and basic aqueous solutions.[1][4]

| Property | Value | Source |

| Appearance | Cream to yellow or white to off-white crystalline powder | [1][5] |

| Melting Point | 110-120 °C | [1][5] |

| Purity | ≥95% to ≥97.5% (GC) | [2][5] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [2] |

| LogP | 1.5786 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data: [4]

-

¹H NMR (400 MHz, acetone-d₆): δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), 7.45 (t, J=10.4 Hz, 1H)

-

Mass Spectrometry (ESI): m/z: 176.0 (M+H⁺)

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.[4]

Step 1: Nitration of 2,4-difluorophenyl ethyl carbonate

-

Reaction Setup: A solution of sulfuric acid (10 mL) is cooled to 0 °C.

-

Addition of Starting Material: 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) is added to the cooled sulfuric acid.

-

Nitration: Nitric acid (0.78 ml, 19 mmol) is slowly added while maintaining the reaction temperature at approximately 0 °C.

-

Reaction Time: The reaction is allowed to proceed for 15 minutes.

-

Quenching and Extraction: The reaction is terminated by the addition of ice-cold water (70 mL). The product is then extracted with ethyl acetate (2 x 50 mL).

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the nitro product as a thick syrup.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The nitro product from the previous step is dissolved in methanol (20 mL).

-

Base Addition: Solid sodium bicarbonate (4.0 g, 47 mmol) is added, and the mixture is stirred for 16 hours at room temperature.

-

Filtration and Concentration: Upon completion of the reaction, the mixture is filtered, and the filtrate is concentrated.

-

Acidification and Extraction: The resulting solid is dissolved in water (20 ml) and acidified with 3M HCl solution to a pH of ~5. The final product is extracted with dichloromethane (3 x 25 mL).

-

Final Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile compound with applications in both pharmaceutical research and materials science.

-

Pharmaceutical Research: It serves as a lead structure for the development of antimicrobial agents. The electron-withdrawing effects of the difluoro substitution can enhance binding to microbial targets, while the nitro group has the potential to generate bioactive nitric oxide.[1]

-

Materials Science: This compound is utilized in the creation of functional organic materials with customized electronic properties. Its fluorinated aromatic core and nitro group are influential in tailoring the electronic characteristics of derived materials, which are useful in optoelectronic applications such as organic light-emitting diodes (OLEDs).[1]

-

Supramolecular Chemistry: The phenolic hydroxyl group facilitates the formation of coordination complexes with metal ions, opening up applications in supramolecular chemistry and catalysis.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. Based on safety data for similar compounds, the following are recommended:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Use only in a well-ventilated area or outdoors.[8][9]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[8][9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store in a locked-up location.[8]

-

In case of exposure:

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Call a poison center or doctor if you feel unwell.[8]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse your mouth.[8]

-

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. chemscene.com [chemscene.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 113512-57-5 [chemicalbook.com]

- 5. H32081.14 [thermofisher.cn]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of 2,4-Difluoro-5-nitrophenol

An In-depth Technical Guide to 2,4-Difluoro-5-nitrophenol

Introduction

This compound is a fluorinated and nitrated phenolic compound with significant applications in pharmaceutical research and materials science. Its chemical structure, featuring an aromatic ring substituted with two fluorine atoms, a nitro group, and a hydroxyl group, imparts unique electronic properties and reactivity. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its current applications.

Physical and Chemical Properties

This compound typically presents as a crystalline powder ranging in color from cream to yellow.[1][2] It is characterized by limited solubility in water but dissolves in organic solvents and basic aqueous solutions.[3][4] The compound exhibits moderate thermal stability but should be stored in tightly sealed containers below 25°C, protected from light and moisture, to prevent decomposition.

Core Properties and Identifiers

The fundamental properties and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 113512-57-5 | [1][5][6] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][5] |

| Molecular Weight | 175.09 g/mol | [5][7] |

| Appearance | Cream to yellow powder/solid | [1][2] |

| Melting Point | 110-120 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [3][4] |

| InChI Key | SMRYCTJAGPDVEH-UHFFFAOYSA-N | [1][2] |

| SMILES | OC1=C(F)C=C(F)C(=C1)--INVALID-LINK--=O | [1] |

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2][4][7] It may also cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of a protected 2,4-difluorophenol derivative followed by hydrolysis.[3]

Materials:

-

2,4-difluorophenyl ethyl carbonate

-

Nitric acid

-

Sulfuric acid

-

Methanol

-

Sodium bicarbonate (solid)

-

3M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ice-cold water

Procedure:

-

Nitration: Slowly add nitric acid (0.78 ml, 19 mmol) to a solution of sulfuric acid (10 mL) at 0 °C.[3] To this mixture, add 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) while maintaining the reaction temperature at approximately 0 °C.[3]

-

Quenching and Extraction: After stirring for 15 minutes, terminate the reaction by adding ice-cold water (70 mL).[3] Extract the product with ethyl acetate (2 x 50 mL).[3]

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the intermediate nitro product as a thick syrup.[3]

-

Hydrolysis: Dissolve the nitro product in methanol (20 mL) and add solid sodium bicarbonate (4.0 g, 47 mmol).[3] Stir the mixture for 16 hours at room temperature.[3]

-

Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate.[3] Dissolve the resulting solid in water (20 ml) and acidify with a 3M HCl solution to a pH of approximately 5.[3] Extract the final product with dichloromethane (3 x 25 mL).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[3]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR): The product can be confirmed by ¹H NMR spectroscopy.[3] In acetone-d6, characteristic peaks appear at δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), and 7.45 (t, J=10.4 Hz, 1H).[3]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used for confirmation, typically showing a peak at m/z: 176.0 (M+H+).[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the presence of key functional groups and the overall structure of the molecule.[1]

-

Gas Chromatography (GC): The purity of the compound can be assessed using gas chromatography, with assays typically showing ≥97.5% purity.[1]

Reactivity and Stability

This compound possesses a moderately stable structure. However, it may undergo decomposition when exposed to high temperatures or strong reducing agents, which can release toxic fumes containing nitrogen oxides and fluorine. The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution, making this compound a valuable building block in organic synthesis.[8] The phenolic hydroxyl group allows for the formation of coordination complexes with various metal ions.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of scientific research.

Pharmaceutical Research

In medicinal chemistry, this compound serves as a key building block and lead structure for the development of novel therapeutic agents.

-

Antimicrobial Agents: It is used as a lead structure for creating new antimicrobial drugs. The electron-withdrawing effects of the difluoro substitution can enhance the binding affinity of the molecule to microbial targets.

-

Bioactive Nitric Oxide Generation: The nitro group has the potential to generate bioactive nitric oxide under certain physiological conditions, a property explored in drug design.

References

- 1. H32081.14 [thermofisher.com]

- 2. This compound | 113512-57-5 [sigmaaldrich.com]

- 3. This compound | 113512-57-5 [chemicalbook.com]

- 4. This compound | 113512-57-5 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Difluoro-5-nitrophenol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Difluoro-5-nitrophenol, a key intermediate in pharmaceutical and materials science research.

Molecular Structure and Properties

This compound is a fluorinated and nitrated phenolic compound.[1] Its chemical structure consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a hydroxyl group.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 113512-57-5[1][2][4] |

| Molecular Formula | C₆H₃F₂NO₃[1][2][4] |

| Molecular Weight | 175.09 g/mol [4] |

| SMILES | OC1=CC(--INVALID-LINK--=O)=C(F)C=C1F[4] |

| InChI Key | SMRYCTJAGPDVEH-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder.[1] |

| Melting Point | 110-115 °C[1] or 113.0-120.0 °C[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents and basic aqueous solutions.[1][5] |

| Storage | Store in tightly sealed containers below 25 °C, protected from light and moisture.[1] |

Spectroscopic Data

Table 3: Spectroscopic Analysis

| Technique | Data |

| ¹H NMR (400 MHz, acetone-d6) | δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), 7.45 (t, J=10.4 Hz, 1H)[5] |

| Mass Spectrometry (ESI) | m/z: 176.0 (M+H)⁺[5] |

| Infrared (FTIR) | Conforms to structure[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of a protected 2,4-difluorophenol followed by deprotection.[5]

Step 1: Nitration of 2,4-difluorophenyl ethyl carbonate

-

Materials: 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol), sulfuric acid (10 mL), nitric acid (0.78 ml, 19 mmol).[5]

-

Procedure:

-

Dissolve 2,4-difluorophenyl ethyl carbonate in sulfuric acid in a flask cooled to 0 °C.[5]

-

Slowly add nitric acid to the solution while maintaining the temperature at approximately 0 °C.[5]

-

Allow the reaction to proceed for 15 minutes.[5]

-

Quench the reaction by adding ice-cold water (70 mL).[5]

-

Extract the product with ethyl acetate (2 x 50 mL).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the nitro product as a thick syrup.[5]

-

Step 2: Hydrolysis to this compound

-

Materials: Nitro product from Step 1, methanol (20 mL), solid sodium bicarbonate (4.0 g, 47 mmol).[5]

-

Procedure:

-

Dissolve the nitro product in methanol.[5]

-

Add solid sodium bicarbonate and stir the mixture for 16 hours at room temperature.[5]

-

Filter the mixture and concentrate the filtrate.[5]

-

Dissolve the resulting solid in water (20 ml) and acidify with 3M HCl solution to a pH of ~5.[5]

-

Extract the product with dichloromethane (3 x 25 mL).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[5] The reported yield for this process is 84%.[5]

-

References

Solubility of 2,4-Difluoro-5-nitrophenol in Organic Solvents: A Technical Overview and Guide to Experimental Determination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 2,4-Difluoro-5-nitrophenol, a key intermediate in pharmaceutical and materials science research. While publicly available quantitative solubility data for this specific compound is limited, this document provides a comprehensive overview of its expected solubility profile based on its physicochemical properties and the known behavior of structurally related nitrophenols. Furthermore, it offers a detailed, standardized experimental protocol for researchers to accurately determine the solubility of this compound in various organic solvents. This guide is intended to serve as a foundational resource for designing reaction conditions, developing purification strategies, and preparing solutions for analysis.

Introduction to this compound

This compound (CAS No. 113512-57-5) is a fluorinated and nitrated phenolic compound with the molecular formula C₆H₃F₂NO₃. It typically appears as a light yellow to cream-colored crystalline solid with a melting point in the range of 112-120°C.[1][2] The presence of a phenolic hydroxyl group, a nitro group, and two fluorine atoms on the aromatic ring imparts a distinct polarity and reactivity to the molecule. These structural features are critical in its application as a lead structure in the development of antimicrobial agents and in the synthesis of functional organic materials for optoelectronics.[3]

A fundamental understanding of its solubility in organic solvents is essential for its practical application in synthesis, formulation, and biological assays.

Solubility Profile

Qualitative Assessment: Sources consistently describe this compound as sparingly soluble in water but readily soluble in organic solvents.[1][4] This behavior is expected due to the combination of the polar hydroxyl and nitro groups, which can engage in hydrogen bonding, and the nonpolar difluorinated benzene ring.

Expected Solubility in Common Organic Solvents: While specific quantitative data for this compound is not readily available in published literature, an expected solubility trend can be extrapolated from the known behavior of similar nitrophenol derivatives.[5][6] Nitrophenols are generally very soluble in polar organic solvents.[6][7] Therefore, this compound is anticipated to exhibit good solubility in the following solvent classes:

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are likely to be effective solvents due to their ability to act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and ethyl acetate are expected to be good solvents for this compound.[7][8]

-

Ethers: Diethyl ether should also serve as a suitable solvent.[7]

-

Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents like hexane.[7]

The choice of solvent is critical and depends on the specific application, such as the desired extraction efficiency or the compatibility with other reactants.[7]

Quantitative Data Summary: A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., mg/mL or mol/L) for this compound. To obtain precise data for specific applications, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a robust framework for obtaining accurate quantitative data.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is established.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for several hours at the experimental temperature. For complete separation, centrifuge the vials at a moderate speed.[5]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid precipitation due to temperature changes, this should be done quickly. Immediately dilute the aliquot gravimetrically or volumetrically with fresh solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for the shake-flask solubility determination method and the logical assessment of solubility.

References

- 1. This compound | 113512-57-5 [chemicalbook.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound | 113512-57-5 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling of 2,4-Difluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2,4-Difluoro-5-nitrophenol (CAS No. 113512-57-5). The information presented is compiled from available safety data sheets and toxicological profiles of this compound and structurally related compounds. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards and safe handling practices required when working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 113512-57-5 | [1][2] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |

| Molecular Weight | 175.09 g/mol | [1][2] |

| Appearance | Cream to yellow powder/solid | [2] |

| Melting Point | 113.0-120.0 °C | [2] |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents. | [3] |

| Storage Temperature | Room temperature, stored under nitrogen. | [1] |

Hazard Identification and Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Warning

Hazard Pictograms:

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure and ensure safety in the laboratory.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

3.2. Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[6] |

3.3. Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4]

3.4. Storage

-

Store in a tightly closed container.[5]

-

Keep in a dry, cool, and well-ventilated place.[5]

-

Store under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[1]

Emergency Procedures

A clear and concise emergency plan is essential when working with hazardous chemicals.

4.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

4.2. Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride under fire conditions.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. The information below is largely based on data from related nitrophenol compounds.

| Toxicity Endpoint | Value | Species | Route | Source |

| Acute Oral LD50 | No specific data available. Related nitrophenols are harmful to toxic if swallowed. | - | Oral | [5] |

| Acute Dermal LD50 | No specific data available. Related nitrophenols are harmful in contact with skin. | - | Dermal | [5] |

| Acute Inhalation LC50 | No specific data available. Related nitrophenols are harmful if inhaled. | - | Inhalation | [5] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin: Causes skin irritation.[4]

-

Eyes: Causes serious eye irritation.[4]

-

Ingestion: Harmful if swallowed.

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to organs.[7]

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol is as follows:

-

To a solution of 2,4-difluorophenyl ethyl carbonate (16 mmol) in sulfuric acid (10 mL) at 0 °C, slowly add nitric acid (19 mmol) while maintaining the temperature at approximately 0 °C.[3]

-

After 15 minutes of reaction, quench the reaction by adding ice-cold water (70 mL).[3]

-

Extract the product with ethyl acetate (2 x 50 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro product.[3]

-

Dissolve the nitro product in methanol (20 mL), add solid sodium bicarbonate (47 mmol), and stir for 16 hours at room temperature.[3]

-

Filter the mixture and concentrate the filtrate.[3]

-

Dissolve the resulting solid in water (20 ml) and acidify with 3M HCl to a pH of ~5.[3]

-

Extract the product with dichloromethane (3 x 25 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.[3]

Visualizations

Caption: A logical workflow for the safe handling and emergency response concerning this compound.

Caption: Key safety relationships for this compound, outlining necessary PPE and first aid responses.

References

Spectroscopic Profile of 2,4-Difluoro-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,4-Difluoro-5-nitrophenol (CAS No. 113512-57-5). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.59 | s | - | 1H | OH |

| 7.78 | t | 7.2 | 1H | Ar-H |

| 7.45 | t | 10.4 | 1H | Ar-H |

Solvent: acetone-d6, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.3 | C-OH |

| 155.1 | C-F |

| 152.6 | C-F |

| 131.8 | C-NO₂ |

| 118.9 | Ar-CH |

| 110.1 | Ar-CH |

Note: This data is predicted using online NMR prediction tools and should be confirmed with experimental data.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -118.2 | F at C-2 |

| -129.5 | F at C-4 |

Note: This data is predicted using online NMR prediction tools and should be confirmed with experimental data. Chemical shifts are referenced to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3300 | Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1550-1500 & 1350-1300 | Strong | N-O Asymmetric & Symmetric Stretch | Nitro Group |

| 1250-1150 | Strong | C-F Stretch | Aryl Fluoride |

| 1200-1100 | Strong | C-O Stretch | Phenol |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI | 176.0 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the ¹H frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: The spectrometer is tuned to the ¹⁹F frequency. A standard pulse sequence is used. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using the pressure clamp. The sample spectrum is then recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. The analysis is typically performed in positive ion mode to detect [M+H]⁺ ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of Key Pharmaceutical Intermediates from 2,4-Difluorophenyl Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a pivotal synthesis route starting from a 2,4-difluorophenyl scaffold, a common building block in modern medicinal chemistry. The focus is on the synthesis of a key sulfonamide intermediate used in the production of Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E kinase, which is critical in the treatment of metastatic melanoma.[1] This document offers detailed experimental methodologies, quantitative data, and visual workflows to support research and development in targeted cancer therapies.

Introduction: The Role of Fluorinated Scaffolds in Kinase Inhibition

The incorporation of fluorine atoms into pharmaceutical compounds is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2,4-difluorophenyl moiety is a key pharmacophore in a number of kinase inhibitors due to its ability to form critical interactions within the ATP-binding site of target proteins.[2] Vemurafenib is a prime example, where this scaffold contributes to its high potency and selectivity for the mutated BRAFV600E kinase.[1]

Vemurafenib functions by inhibiting the constitutively active BRAFV600E protein, which is a key driver in the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[1] By blocking this pathway, Vemurafenib halts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[1]

Synthesis of a Key Vemurafenib Intermediate

A crucial step in the synthesis of Vemurafenib involves the preparation of an N-(3-substituted-2,4-difluorophenyl)propane-1-sulfonamide intermediate. This guide details a reliable route starting from 3-bromo-2,4-difluoroaniline.

Experimental Workflow: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

The following diagram illustrates the two-step synthesis of the mono-sulfonated intermediate from 3-bromo-2,4-difluoroaniline.

Quantitative Data Summary

The table below summarizes the quantitative data for the synthesis of the sulfonamide intermediate.

| Step | Starting Material | Key Reagents | Product | Yield | Reference |

| 1. Double Sulfonylation | 3-bromo-2,4-difluoroaniline | Propane-1-sulfonyl chloride, Et3N | N-(3-bromo-2,4-difluorophenyl)-N-(propylsulfonyl)propane-1-sulfonamide | 79% | [3] |

| 2. Selective Deprotection | Di-sulfonated Intermediate | NaOH, MeOH/H2O | N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide | 99% | [3] |

Experimental Protocols

Step 1: Synthesis of N-(3-bromo-2,4-difluorophenyl)-N-(propylsulfonyl)propane-1-sulfonamide (Double Sulfonylation)

-

Materials:

-

3-bromo-2,4-difluoroaniline

-

Propane-1-sulfonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

-

Procedure:

-

Dissolve 3-bromo-2,4-difluoroaniline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution in an ice bath to 0°C.

-

Add triethylamine (approximately 2.5 equivalents) to the stirred solution.

-

Slowly add propane-1-sulfonyl chloride (approximately 2.2 equivalents) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C).

-

Stir the reaction for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure di-sulfonated compound.[3]

-

Step 2: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide (Selective Monodeprotection)

-

Materials:

-

N-(3-bromo-2,4-difluorophenyl)-N-(propylsulfonyl)propane-1-sulfonamide

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

-

Procedure:

-

Dissolve the di-sulfonated intermediate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (1 equivalent) to the mixture.

-

Stir the reaction at room temperature (approx. 20°C) for 2 hours. Monitor the reaction for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the mono-sulfonated product, which can be further purified by recrystallization if necessary.[3]

-

This mono-sulfonated intermediate is then ready for subsequent cross-coupling reactions, such as a Suzuki or Stille coupling, to attach the 7-azaindole core of Vemurafenib.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The ultimate product, Vemurafenib, is a highly targeted therapeutic that functions by interrupting a key signaling pathway responsible for cell growth and proliferation. Understanding this pathway is crucial for drug development professionals.

References

The Strategic Role of 2,4-Difluoro-5-nitrophenol as a Key Chemical Intermediate in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-nitrophenol is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex bioactive molecules. Its unique arrangement of fluoro, nitro, and hydroxyl functional groups provides a versatile platform for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The compound is a solid at room temperature with a melting point in the range of 113-120°C.[1] It is sparingly soluble in water but shows good solubility in many organic solvents.[2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 113512-57-5 | [1] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][3] |

| Molecular Weight | 175.09 g/mol | [3] |

| Appearance | Cream to yellow powder | [1] |

| Melting Point | 113.0-120.0 °C | [1] |

| Purity (Assay by GC) | ≥97.5% | [1] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [3] |

| logP | 1.5786 | [3] |

Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (kidney, liver) through prolonged or repeated exposure.[4] It is also harmful to aquatic life.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, should be used when handling this compound.[4] Work should be conducted in a well-ventilated area or under a fume hood.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-difluorophenyl ethyl carbonate.[2]

Experimental Protocol: Synthesis from 2,4-Difluorophenyl Ethyl Carbonate[2]

Step 1: Nitration of 2,4-Difluorophenyl Ethyl Carbonate

-

In a reaction vessel, cool 10 mL of sulfuric acid to 0°C.

-

Slowly add 3.1 g (16 mmol) of 2,4-difluorophenyl ethyl carbonate to the cooled sulfuric acid.

-

While maintaining the temperature at approximately 0°C, slowly add 0.78 mL (19 mmol) of nitric acid.

-

Allow the reaction to proceed for 15 minutes at 0°C.

-

Quench the reaction by adding 70 mL of ice-cold water.

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro product as a thick syrup.

Step 2: Hydrolysis to this compound

-

Dissolve the nitro product from Step 1 in 20 mL of methanol.

-

Add 4.0 g (47 mmol) of solid sodium bicarbonate and stir the mixture at room temperature for 16 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate.

-

Dissolve the resulting solid in 20 mL of water and acidify to a pH of approximately 5 with a 3M HCl solution.

-

Extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound. The reported yield for this process is 84%.[2]

Product Characterization: The final product can be characterized by various analytical techniques.

-

¹H NMR (400 MHz, acetone-d₆): δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), 7.45 (t, J=10.4 Hz, 1H).[2]

-

Mass Spectrometry (ESI) m/z: 176.0 (M+H⁺).[2]

Role as a Chemical Intermediate in Drug Discovery

The strategic placement of the reactive functional groups on the this compound scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

For instance, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][2]triazine scaffold has led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity.[5] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Plausible Synthetic Route to a Kinase Inhibitor Intermediate

A hypothetical, yet chemically sound, synthetic workflow to generate a key amine intermediate from this compound is outlined below.

Step 1: Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. This reaction yields 5-amino-2,4-difluorophenol.

Step 2: Protection of the Phenolic Hydroxyl Group (Optional)

Depending on the subsequent reaction conditions, the phenolic hydroxyl group may need to be protected to prevent unwanted side reactions.

Step 3: Further Functionalization

The resulting 5-amino-2,4-difluorophenol can then be used in nucleophilic aromatic substitution or cross-coupling reactions to be incorporated into a larger molecular scaffold, such as the pyrrolotriazine core of the aforementioned VEGFR-2 inhibitors.

Involvement in Signaling Pathways: VEGFR-2 Inhibition

Derivatives of this compound, specifically those containing the 2,4-difluoro-5-aminophenyl moiety, have shown potential as inhibitors of VEGFR-2. The VEGFR-2 signaling pathway plays a critical role in angiogenesis.

VEGFR-2 Signaling Pathway:

-

Ligand Binding: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2.

-

Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.

-

Recruitment of Signaling Proteins: The phosphorylated tyrosine residues act as docking sites for various signaling proteins containing SH2 domains, such as PLCγ and Shc.

-

Activation of Downstream Pathways: This leads to the activation of several downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.

-

Cellular Responses: These pathways ultimately promote endothelial cell proliferation, migration, survival, and tube formation, all of which are essential for angiogenesis.

By inhibiting the kinase activity of VEGFR-2, compounds derived from this compound can block these downstream signaling events, thereby inhibiting angiogenesis and suppressing tumor growth.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its well-defined synthesis and versatile reactivity make it an attractive starting material for the creation of complex molecular architectures. The plausible application of its derivatives as potent kinase inhibitors, particularly in the context of anti-angiogenic cancer therapy, highlights the value of this compound for medicinal chemists and drug development professionals. Further exploration of the synthetic utility of this compound is likely to uncover new and valuable applications in the ongoing quest for novel therapeutics.

References

- 1. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 3. PubChemLite - (2r,3s,5r)-5-(2,4-difluoro-5-nitro-phenyl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (C11H11F2NO5) [pubchemlite.lcsb.uni.lu]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage Conditions for 2,4-Difluoro-5-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2,4-Difluoro-5-nitrophenol, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, presented in a clear and accessible format.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the integrity of this compound. Based on available safety data and the chemical nature of the compound, the following conditions are recommended:

-

Storage Temperature: Room temperature (20-25°C) is generally acceptable for short-term storage.[1] For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for thermal degradation.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]

-

Container: Use tightly sealed containers to protect from moisture and atmospheric contaminants.[2] Amber glass vials are recommended to protect against light exposure.

-

Ventilation: Store in a well-ventilated area.[3]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can promote degradation.[4]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. While specific degradation pathways for this compound are not extensively documented in the public domain, analogous pathways for nitrophenols suggest the following potential routes of degradation.

dot

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

The following tables summarize hypothetical, yet plausible, quantitative data from accelerated stability studies on this compound. These tables are intended to be illustrative of the expected stability profile under various stress conditions.

Table 1: Thermal Stability of this compound

| Temperature (°C) | Time (weeks) | Assay (%) | Total Impurities (%) |

| 40 | 0 | 99.8 | 0.2 |

| 4 | 99.5 | 0.5 | |

| 8 | 99.1 | 0.9 | |

| 12 | 98.7 | 1.3 | |

| 60 | 0 | 99.8 | 0.2 |

| 4 | 98.2 | 1.8 | |

| 8 | 96.5 | 3.5 | |

| 12 | 94.3 | 5.7 |

Table 2: Photostability of this compound (Solid State)

| Illumination (ICH Q1B) | Duration (hours) | Assay (%) | Appearance |

| Overall illumination ≥ 1.2 million lux hours | 0 | 99.7 | Off-white powder |

| 24 | 98.9 | Slight yellowing | |

| 48 | 98.1 | Yellow powder | |

| Near UV energy ≥ 200 watt hours/square meter | 0 | 99.7 | Off-white powder |

| 24 | 98.5 | Noticeable yellowing | |

| 48 | 97.6 | Yellow-brown powder |

Table 3: Stability of this compound in Solution (at 25°C)

| Condition | Time (hours) | Assay (%) |

| 0.1 N HCl | 0 | 99.6 |

| 24 | 99.4 | |

| 72 | 99.1 | |

| 0.1 N NaOH | 0 | 99.5 |

| 24 | 97.2 | |

| 72 | 94.8 | |

| 3% H₂O₂ | 0 | 99.6 |

| 24 | 96.5 | |

| 72 | 92.1 |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are representative of those that could be employed to assess the stability of this compound.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies Workflow

The following workflow outlines the steps for conducting forced degradation studies.

dot

Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed throughout the drug development process. Adherence to the recommended storage conditions will help to ensure the material's integrity. The provided data and protocols offer a framework for establishing a comprehensive stability profile for this important chemical intermediate. For regulatory submissions, it is imperative that these studies are conducted with the actual drug substance and validated analytical methods.

References

2,4-Difluoro-5-nitrophenol: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluoro-5-nitrophenol is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the phenol ring, render it particularly susceptible to a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of bioactive molecules and advanced materials.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a melting point in the range of 113-120 °C.[1][2] It is sparingly soluble in water but readily dissolves in many organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 113512-57-5 | [2][4] |

| Molecular Formula | C₆H₃F₂NO₃ | [2][4] |

| Molecular Weight | 175.09 g/mol | [4] |

| Appearance | Cream to yellow powder | [2] |

| Melting Point | 113-120 °C | [1][2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [3] |

| ¹H NMR (400 MHz, acetone-d₆) | δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), 7.45 (t, J=10.4 Hz, 1H) | [3] |

| Mass Spectrometry (ESI) | m/z: 176.0 (M+H)⁺ | [3] |

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a protected 2,4-difluorophenol derivative, followed by deprotection.

Experimental Protocol: Synthesis of this compound [3]

-

Nitration: To a solution of 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) in sulfuric acid (10 mL) at 0 °C, nitric acid (0.78 mL, 19 mmol) is added slowly, maintaining the temperature at approximately 0 °C.

-

After stirring for 15 minutes, the reaction is quenched by the addition of ice-cold water (70 mL).

-

The product is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the nitro product as a thick syrup.

-

Hydrolysis: The nitro product is dissolved in methanol (20 mL), and solid sodium bicarbonate (4.0 g, 47 mmol) is added. The mixture is stirred for 16 hours at room temperature.

-

The mixture is filtered, and the filtrate is concentrated. The resulting solid is dissolved in water (20 mL) and acidified with 3M HCl solution to a pH of ~5.

-

The product is extracted with dichloromethane (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

This two-step procedure provides the target compound in good yield (84%).[3]

Key Reactions and Synthetic Applications

The reactivity of this compound is dominated by two key features: the activated aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine. These reactions provide access to a diverse array of substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring, activated by the electron-withdrawing nitro group, are excellent leaving groups in SNAr reactions. This allows for the facile introduction of various nucleophiles, including amines, alkoxides (from alcohols and phenols), and thiolates (from thiols).

Caption: General synthetic workflow using this compound.

1. Reaction with Amines:

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 5-nitroaniline derivatives. The fluorine atom para to the nitro group is generally more reactive and is displaced preferentially.

Experimental Protocol: General Procedure for Reaction with Amines

-

Dissolve this compound in a suitable solvent such as DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add a base, such as potassium carbonate or triethylamine (2.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Table 2: Examples of SNAr Reactions with Amines

| Amine | Product | Reaction Conditions | Yield | Reference(s) |

| Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | Neat, reflux | High | [5] |

| Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (from an analogous substrate) | Reflux, 2 h | 76% | [6][7] |

| Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (from an analogous substrate) | Reflux, 2 h | 82% | [6] |

2. Reaction with Phenols (Ether Synthesis):

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then react with alkyl halides in a Williamson ether synthesis. More commonly, the fluorine atoms are displaced by other phenoxides to form diaryl ethers.

Experimental Protocol: General Procedure for Reaction with Phenols

-

In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.5 equivalents) in an anhydrous solvent like THF or DMF.

-

Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate, wash, dry, and purify.

Table 3: Examples of SNAr Reactions with Phenols

| Phenol | Product | Reaction Conditions | Yield | Reference(s) |

| 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzaldehyde (from an analogous substrate) | K₂CO₃, DMSO, 140 °C, 30 min | 42% (purified) | |

| Phenol | 4-Phenoxyphenol (general synthesis) | KOH, Toluene, reflux | 84% (crude) | [8] |

| Phenylboronic acid | 4-Phenoxyphenol | Copper ferrite, MeOH, 20 °C, 24 h | 86% | [9] |

3. Reaction with Thiols:

Similarly, thiols can be converted to their corresponding thiolates with a base and subsequently react with this compound to yield thioethers.

Experimental Protocol: General Procedure for Reaction with Thiols

-

In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF and cool to 0 °C.

-

Slowly add the thiol (1.1 equivalents) and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Wash, dry, and purify the product.

Table 4: Examples of SNAr Reactions with Thiols

| Thiol | Product | Reaction Conditions | Yield | Reference(s) |

| Thiophenol | 4-(Phenylthio)phenol (from 4-iodophenol) | CuI, 1,10-phenanthroline, Cs₂CO₃, Toluene, 110 °C, 12-24 h | Good | [10] |

| Thiophenol | 1,2-Diphenyldisulfane (self-coupling) | DABCO, CH₃CN, blue LED, 15 min | >99% | [11] |

| Galacto thiol | 5-Fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (from 1,5-difluoro-2,4-dinitrobenzene) | Not specified | Not specified | [12] |

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to a primary amine, providing access to substituted anilines. These anilines are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and heterocyclic systems.

Experimental Protocol: General Procedure for Nitro Group Reduction

A variety of reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation.

-

Dissolve the nitro compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate to obtain the aniline product.

Other reagents such as tin(II) chloride (SnCl₂) in HCl, or iron powder in acidic media can also be used.[13]

Table 5: Examples of Nitro Group Reduction

| Starting Material | Product | Reaction Conditions | Yield | Reference(s) |

| 3-Nitro-4-phenoxyphenol | 3-Amino-4-phenoxyphenol | Fe powder, 4N HCl, EtOH/H₂O, 65-70 °C, 30 min | 82.1% | [13] |

| p-Nitrophenol | p-Aminophenol | Porous PdO reactor, formic acid, 40 °C, 15 s residence time | Quantitative | [14] |

| 4-Nitrophenol | 4-Aminophenol | Mixed-phase MoTe₂, 15 min | >80% | [15] |

Application in the Synthesis of Biologically Active Molecules: Kinase Inhibitors

Derivatives of difluorophenols are valuable scaffolds in the design of kinase inhibitors. The fluorine atoms can enhance binding affinity and improve metabolic stability. For instance, aminopyridine derivatives incorporating a difluorophenol moiety have been developed as potent inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[3][16] These kinases are involved in crucial cellular processes, and their dysregulation is implicated in diseases such as cancer.

VRK1 and VRK2 Signaling Pathways

VRK1 and VRK2 are serine/threonine kinases that play significant roles in cell cycle regulation, DNA damage response, and mitogen-activated protein kinase (MAPK) signaling pathways.[3][17][18] Inhibitors of these kinases are of great interest for therapeutic development.

References

- 1. US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]

- 9. 4-Phenoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. US4355189A - Process for the preparation of 4-phenoxyphenols - Google Patents [patents.google.com]

- 18. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2,4-Difluoro-5-nitrophenol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has become a cornerstone of rational drug design. The compound 2,4-Difluoro-5-nitrophenol stands out as a pivotal building block in medicinal chemistry, offering a unique combination of reactive sites and physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents. This technical guide delves into the potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors, and provides an in-depth overview of its synthetic utility, supported by experimental data and procedural insights.

Core Concepts: The Medicinal Chemist's Advantage

The trifecta of a phenolic hydroxyl group, two fluorine substituents, and a nitro group makes this compound a versatile starting material. The fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a key reactive handle for further molecular elaboration. The phenolic hydroxyl allows for the formation of ether linkages, a common motif in many biologically active compounds.

Application in Kinase Inhibitor Synthesis: Targeting Vaccinia-Related Kinases (VRK)

A significant application of fluorinated nitrophenols lies in the synthesis of kinase inhibitors. While direct synthesis from this compound is a strategic pathway, a notable example is in the development of inhibitors for Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2), which are emerging therapeutic targets in oncology and neurology.[1][2] The general synthetic approach involves the use of a difluorophenol moiety, for which this compound serves as a prime precursor.

The synthesis of potent aminopyridine-based VRK inhibitors highlights the utility of a difluoronitroaniline intermediate, which can be derived from this compound. The nitro group is crucial as it is typically reduced to an aniline, which then participates in key bond-forming reactions to construct the final inhibitor scaffold.

Quantitative Data: Biological Activity of VRK Inhibitors

The following table summarizes the in vitro activity of representative aminopyridine-based VRK inhibitors incorporating a difluorophenyl moiety.

| Compound | Target Kinase | IC50 (nM) | Selectivity Score (S(50%)) |

| 26 | VRK1 | 150 | 0.04 |

| 18 | VRK2 | ~400 (KD) | Not Reported |

Data sourced from Serafim et al., ACS Med. Chem. Lett. 2019.[1][2]

Experimental Protocols

General Synthesis of Aminopyridine-Based VRK Inhibitors

The synthesis of these inhibitors generally follows a multi-step sequence, often employing a Suzuki-Miyaura coupling reaction. A plausible synthetic workflow starting from a 2,4-difluoro-5-nitroaniline precursor is outlined below.

Step 1: Reduction of 2,4-Difluoro-5-nitroaniline

A common method for the reduction of a nitro group to an amine in the presence of other functional groups is catalytic hydrogenation or reduction with metals in acidic media.

-

Procedure: To a solution of 2,4-difluoro-5-nitroaniline (1 eq.) in ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (10 mol%). The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the corresponding 2,4-difluoro-5-aminoaniline.

Step 2: Suzuki-Miyaura Coupling

This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

-

Procedure: To a microwave vial is added the halogenated aminopyridine core (1 eq.), the appropriate boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.1 eq.), and a base such as K2CO3 (2 eq.) in a solvent mixture of dioxane and water. The vial is sealed and heated in a microwave reactor at a specified temperature and time (e.g., 100-150 °C for 30-60 minutes). After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography.

Visualizing the Logic and Pathways

Experimental Workflow for VRK Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of aminopyridine-based VRK inhibitors, starting from a functionalized aniline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Difluoro-5-nitrophenol

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, small molecule kinase inhibitors have emerged as a major class of therapeutic agents. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.